

Solubility Profile of 4-APB Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-APB hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of **4-APB Hydrochloride** in Various Solvents.

Introduction

4-APB hydrochloride, or 4-(2-aminopropyl)benzofuran hydrochloride, is a psychoactive substance belonging to the substituted benzofuran and phenethylamine classes. As a compound of interest in toxicological and pharmacological research, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for the design and execution of in vitro and in vivo studies, as well as for the development of analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the available data on the solubility of **4-APB hydrochloride**, outlines plausible experimental methodologies for its determination, and presents relevant biochemical pathways.

Physicochemical Properties of 4-APB Hydrochloride

- IUPAC Name: 1-(1-Benzofuran-4-yl)propan-2-amine hydrochloride
- Molecular Formula: $C_{11}H_{13}NO \cdot HCl$
- Molecular Weight: 211.7 g/mol
- Appearance: Tan powder (hydrochloride salt)[1]
- CAS Number: 286834-82-0[2]

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the known quantitative solubility of **4-APB hydrochloride** in a range of common laboratory solvents.

Solvent	Solubility (mg/mL)	Molar Solubility (M)	Solvent Type
Dimethylformamide (DMF)	30	0.142	Polar Aprotic
Dimethyl Sulfoxide (DMSO)	30	0.142	Polar Aprotic
Ethanol	30	0.142	Polar Protic
Phosphate-Buffered Saline (PBS), pH 7.2	10	0.047	Aqueous Buffer
Methanol	1	0.0047	Polar Protic

Data sourced from Cayman Chemical product information.[\[3\]](#)

Experimental Protocols for Solubility Determination

While the precise experimental conditions used to generate the data in the table above are not publicly available, a standard and widely accepted method for determining the solubility of a chemical compound is the shake-flask method. This technique is considered the gold standard for obtaining equilibrium solubility data. A generalized protocol is described below.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is constant. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

- **4-APB hydrochloride** (solid)
- Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2, Methanol)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Generalized Procedure

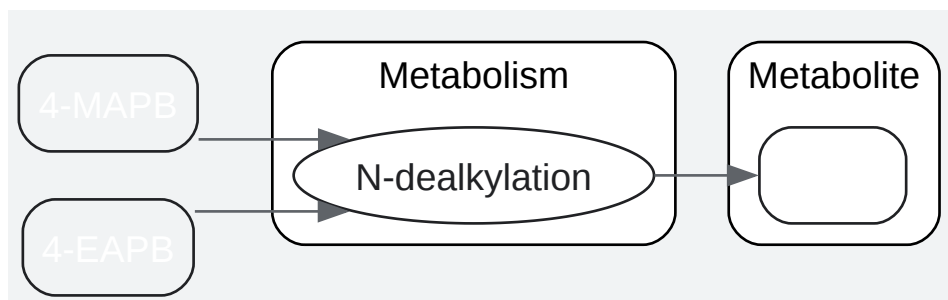
- Preparation of Supersaturated Solutions:
 - Accurately weigh an amount of **4-APB hydrochloride** that is in excess of its expected solubility and place it into a series of vials.
 - Add a precise volume of each solvent to the respective vials.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

- Sample Preparation for Analysis:
 - Remove the vials from the shaker and allow them to stand to let the excess solid settle.
 - To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining fine particles.
- Quantification:
 - Prepare a series of standard solutions of **4-APB hydrochloride** of known concentrations in the solvent of interest.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometry method. The UV maxima for 4-APB are at approximately 247 nm and 282 nm.^[2]
 - Construct a calibration curve from the analytical responses of the standard solutions.
 - Determine the concentration of **4-APB hydrochloride** in the sample by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - Express the solubility in mg/mL and calculate the molar solubility (mol/L).

Visualization of Relevant Pathways

Potential Metabolic Pathway of 4-APB Precursors

4-APB is a potential metabolite of 4-MAPB (N-methyl-4-(2-aminopropyl)benzofuran) and 4-EAPB (N-ethyl-4-(2-aminopropyl)benzofuran), based on the known metabolism of the related compound 5-MAPB. The primary metabolic step is the N-dealkylation of the secondary amine to a primary amine, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.

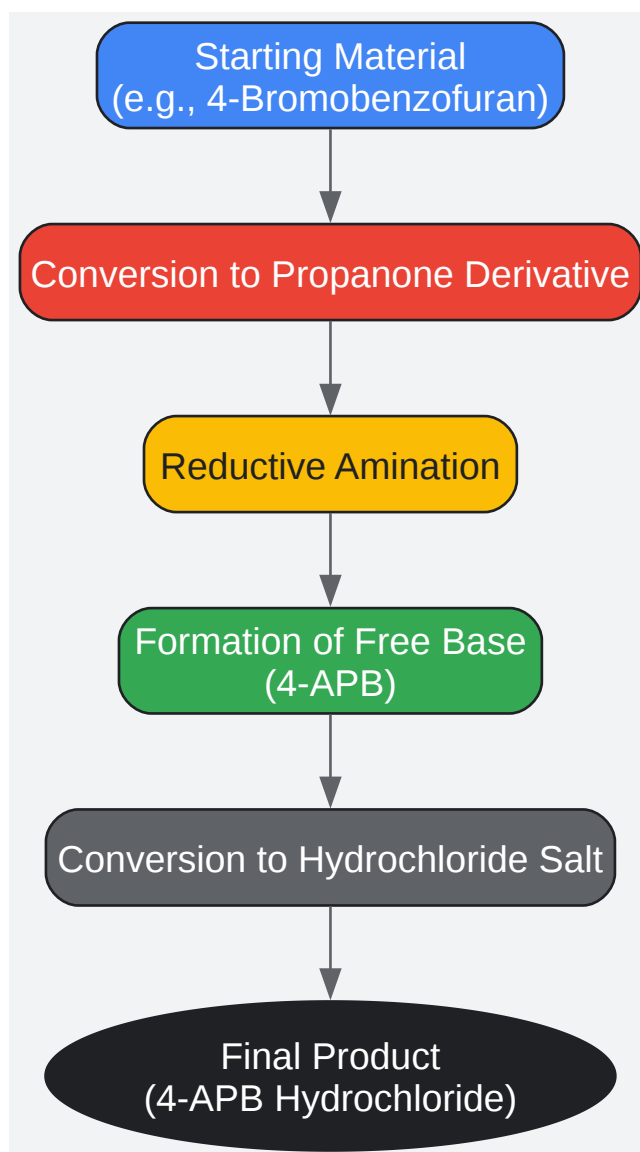


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Caption: Potential metabolic conversion of 4-MAPB and 4-EAPB to 4-APB via N-dealkylation.

Generalized Experimental Workflow for Synthesis

The synthesis of **4-APB hydrochloride** typically involves a multi-step process starting from a substituted phenol. A generalized workflow is depicted below, highlighting the key stages of the synthesis.



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Caption: Generalized workflow for the synthesis of **4-APB hydrochloride**.

Conclusion

This technical guide provides essential information on the solubility of **4-APB hydrochloride** for researchers and professionals in the fields of toxicology, pharmacology, and analytical chemistry. The tabulated solubility data serves as a practical reference for solvent selection in experimental design. The outlined generalized experimental protocol for solubility determination offers a robust methodology for laboratories seeking to verify or expand upon the existing data. Furthermore, the visualized metabolic and synthetic pathways provide a conceptual framework

for understanding the biochemical context and origin of this compound. It is recommended that researchers independently verify the solubility of **4-APB hydrochloride** under their specific experimental conditions to ensure accuracy and reproducibility.

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